2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine
Overview
Description
2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine, also known as CMBT, is a heterocyclic compound used in scientific research. It is a member of the triazine family and has been used in a variety of applications, including drug synthesis, material science, and biochemistry. CMBT is a versatile and powerful compound that has many advantages over other compounds in its class.
Scientific Research Applications
Influence on Enzymatic Activity
2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine and related s-triazine compounds have been studied for their influence on various enzymes. Wu, Singh, and Salunkhe (1971) found that foliar applications of similar s-triazine compounds increased the activities of enzymes like starch phosphorylase, pyruvate kinase, cytochrome oxidase, and glutamate dehydrogenase in pea and sweet corn leaves (Wu, Singh, & Salunkhe, 1971). This indicates that s-triazines can affect plant physiological and biochemical processes, particularly in carbohydrate utilization and amino acid synthesis.
Impact on Plant Growth and Weed Control
The application of s-triazine herbicides has been evaluated for their efficacy in weed control and their impact on crop growth. For example, Hilton and Lawrence (1970) assessed the performance of various s-triazine herbicides in sugarcane fields and found that some derivatives provided better total weed control without crop toxicity compared to standard herbicides (Hilton & Lawrence, 1970).
Environmental Interaction and Adsorption
Research by Colbert, Volk, and Appleby (1975) on the adsorption of atrazine and similar compounds showed that adsorption decreased in natural and limed soils as soil pH increased. This variation in adsorption could influence the herbicide's effectiveness and environmental impact (Colbert, Volk, & Appleby, 1975).
Biodegradation and Metabolism
Studies on the metabolism of s-triazine herbicides in organisms have been conducted. For instance, Crayford and Hutson (1972) explored the metabolism of a related herbicide in rats, revealing processes such as N-desethylation and conjugation with glutathione (Crayford & Hutson, 1972). Understanding these metabolic pathways is crucial for assessing the environmental and health impacts of these compounds.
Analytical Techniques and Chemical Analysis
Research into analytical methods for detecting and quantifying s-triazine compounds has been significant. Dankwardt et al. (1996) developed an enzyme immunoassay for non-extractable triazine residues, demonstrating the potential for sensitive and specific detection methods in environmental samples (Dankwardt, Hock, Simon, Freitag, & Kettrup, 1996).
Properties
IUPAC Name |
2-N-butan-2-yl-6-chloro-4-N-methyl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN5/c1-4-5(2)11-8-13-6(9)12-7(10-3)14-8/h5H,4H2,1-3H3,(H2,10,11,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZLDYZLLPSSPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)NC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60955305 | |
Record name | N~2~-(Butan-2-yl)-6-chloro-N~4~-methyl-1,3,5-triazine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33692-99-8 | |
Record name | 2-Chloro-4-(methylamino)-6-(sec-butylamino)-s-triazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033692998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~2~-(Butan-2-yl)-6-chloro-N~4~-methyl-1,3,5-triazine-2,4(1H,3H)-diimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60955305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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